Cas no 872722-89-9 (3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine)

3-(Benzylsulfanyl)-6-(furan-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a benzylthio group at the 3-position and a furan-2-yl moiety at the 6-position. This structure combines aromatic and sulfur-containing functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry. The benzylthio group enhances reactivity in nucleophilic substitution reactions, while the furan ring contributes to potential biological activity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound’s stability and synthetic accessibility further underscore its utility in research and industrial settings.
3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine structure
872722-89-9 structure
Product Name:3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine
CAS No:872722-89-9
MF:C15H12N2OS
MW:268.333581924438
CID:5508805
Update Time:2025-05-20

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • Pyridazine, 3-(2-furanyl)-6-[(phenylmethyl)thio]-
    • 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine
    • Inchi: 1S/C15H12N2OS/c1-2-5-12(6-3-1)11-19-15-9-8-13(16-17-15)14-7-4-10-18-14/h1-10H,11H2
    • InChI Key: LPZMKTPBRVFLKM-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CO2)=NN=C(SCC2=CC=CC=C2)C=C1

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Additional information on 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine

3-(Benzylsulfanyl)-6-(furan-2-yl)pyridazine: A Comprehensive Overview

The compound 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine, with the CAS number 872722-89-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a pyridazine derivative, featuring a benzylsulfanyl group at position 3 and a furan-2-yl substituent at position 6. The combination of these functional groups imparts unique chemical and biological properties, making it a subject of interest for researchers exploring novel drug candidates and advanced materials.

Pyridazine, the core structure of this compound, is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The substitution pattern in 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine introduces significant electronic and steric effects. The benzylsulfanyl group (C6H5CH2S-) at position 3 contributes to the molecule's hydrophobicity and potential for interactions with biological systems. Meanwhile, the furan-2-yl group (a five-membered oxygen-containing heterocycle) at position 6 introduces electron-donating properties, which can influence the molecule's reactivity and stability.

Recent studies have highlighted the potential of pyridazine derivatives as scaffolds for drug development. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that pyridazine-based compounds can exhibit potent inhibitory activity against various enzymes associated with cancer and inflammatory diseases. The presence of the benzylsulfanyl group in 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine may enhance its bioavailability, making it a promising candidate for further exploration in pharmacological studies.

In addition to its biological applications, 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine has shown potential in materials science. Its aromatic structure and functional groups make it suitable for applications in organic electronics, such as in the development of semiconducting materials or light-emitting diodes (LEDs). Researchers have reported that pyridazine derivatives can exhibit excellent charge transport properties, which are critical for high-performance electronic devices.

The synthesis of 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the benzylsulfanyl group with high yield and purity.

From an environmental standpoint, the stability and degradation pathways of 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine are critical considerations. Studies have shown that pyridazine derivatives can undergo photodegradation under UV light, which may have implications for their environmental fate and toxicity. Understanding these processes is essential for assessing the compound's safety profile and ensuring its responsible use in industrial applications.

In conclusion, 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine represents a versatile molecule with diverse applications across chemistry and pharmacology. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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